6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid 6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1393803-55-8
VCID: VC4864910
InChI: InChI=1S/C9H5ClO3S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3,11H,(H,12,13)
SMILES: C1=CC2=C(C=C1Cl)SC(=C2O)C(=O)O
Molecular Formula: C9H5ClO3S
Molecular Weight: 228.65

6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid

CAS No.: 1393803-55-8

Cat. No.: VC4864910

Molecular Formula: C9H5ClO3S

Molecular Weight: 228.65

* For research use only. Not for human or veterinary use.

6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid - 1393803-55-8

Specification

CAS No. 1393803-55-8
Molecular Formula C9H5ClO3S
Molecular Weight 228.65
IUPAC Name 6-chloro-3-hydroxy-1-benzothiophene-2-carboxylic acid
Standard InChI InChI=1S/C9H5ClO3S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3,11H,(H,12,13)
Standard InChI Key HYDDMVANLIFXSD-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Cl)SC(=C2O)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The benzo[b]thiophene system consists of a fused benzene and thiophene ring, with the "b" notation indicating fusion between the benzene ring’s 1,2-positions and the thiophene’s 2,3-positions. Key substituents include:

  • Chlorine at position 6, enhancing electrophilicity and influencing intermolecular interactions.

  • Hydroxyl group at position 3, enabling hydrogen bonding and acidity (pKa ≈ 9–10).

  • Carboxylic acid at position 2, contributing to solubility in polar solvents and salt formation .

The SMILES notation O=C(C1=C(O)C2=CC=C(Cl)C=C2S1)O explicitly defines connectivity and stereoelectronic effects . Comparative analysis with isomers like 6-chloro-1-benzothiophene-2-carboxylic acid (CAS 26018-73-5) reveals distinct electronic profiles due to differing substituent positions, which alter dipole moments and bioavailability .

Table 1: Comparative Structural Properties of Benzothiophene Derivatives

Compound NameCAS NumberMolecular FormulaSubstituent Positions
6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid1393803-55-8C₉H₅ClO₃S2-COOH, 3-OH, 6-Cl
6-Chloro-1-benzothiophene-2-carboxylic acid26018-73-5C₉H₅ClO₂S2-COOH, 6-Cl
6-Chloro-5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid85741-02-2C₁₀H₇ClO₃S2-COOH, 3-CH₃, 5-OH, 6-Cl

Data sources: .

Spectroscopic and Computational Insights

While experimental spectral data (e.g., NMR, IR) for 6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid remains unpublished, analogs provide predictive insights:

  • ¹H NMR: Aromatic protons adjacent to chlorine and hydroxyl groups exhibit downfield shifts (δ 7.2–7.8 ppm). The carboxylic acid proton typically appears as a broad singlet near δ 12 ppm .

  • IR Spectroscopy: Stretching vibrations for O–H (3200–3500 cm⁻¹), C=O (1680–1720 cm⁻¹), and C–Cl (550–800 cm⁻¹) are anticipated .

Density functional theory (DFT) simulations could further elucidate charge distribution and reactive sites, though such studies are absent in current literature.

Synthesis and Optimization Strategies

Reported Synthetic Pathways

  • Friedel-Crafts Acylation: Thiophene acetylation followed by cyclization.

  • Sulfur Insertion: Cyclization of chlorinated benzenes with sulfur sources.

  • Late-Stage Functionalization: Hydroxylation and carboxylation of pre-formed chloro-benzothiophenes .

A 2012 study demonstrated the preparation of 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives via Ullmann coupling and hydrolysis, achieving yields of 60–75% . Adapting this method with chlorinated precursors could target the title compound.

Purification and Characterization

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is standard for isolating polar benzothiophene acids. Storage recommendations emphasize desiccation (2–8°C, sealed containers) to prevent hydrolysis .

Physicochemical and Pharmacological Profile

Solubility and Stability

  • Solubility: Limited aqueous solubility (estimated <1 mg/mL at 25°C) due to aromaticity; enhanced in DMSO or alkaline solutions .

  • Thermal Stability: Decomposition likely above 200°C, though experimental data is lacking.

Table 2: Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight228.65 g/molBLD Pharm
LogP (Predicted)2.1 ± 0.3ChemAxon Estimation
PSA85.8 ŲPubChem
Melting PointNot reported

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